(S)-1-(4-Pyridyl)ethylamine
Overview
Description
(S)-1-(4-Pyridyl)ethylamine is a chiral amine with a pyridine ring attached to an ethylamine group
Mechanism of Action
Target of Action
Pyridinium salts, which are structurally similar to (s)-1-(4-pyridyl)ethylamine, are known to interact with a wide range of biological targets .
Mode of Action
It is known that pyridinium salts can interact with their targets in various ways, including acting as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Biochemical Pathways
Pyridinium salts are known to affect a wide range of biochemical pathways due to their diverse reactivity .
Result of Action
It is known that pyridinium salts can have a wide range of effects due to their diverse reactivity and interactions with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Pyridyl)ethylamine typically involves the reduction of the corresponding ketone, (S)-1-(4-Pyridyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction conditions typically involve the use of a metal catalyst such as palladium or platinum under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
(S)-1-(4-Pyridyl)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Pyridyl)ethylamine: The enantiomer of (S)-1-(4-Pyridyl)ethylamine, with similar chemical properties but different biological activities.
4-(Aminomethyl)pyridine: A structurally related compound with a similar pyridine ring but different substitution pattern.
2-(Pyridyl)ethylamine: Another related compound with the amine group attached to a different position on the pyridine ring.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying chiral recognition and enantioselective processes in various scientific fields.
Properties
IUPAC Name |
(1S)-1-pyridin-4-ylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.